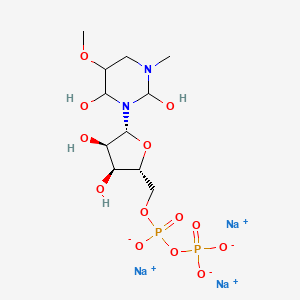

5-OMe-UDP trisodium salt

Descripción

Propiedades

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O13P2.3Na/c1-12-3-5(23-2)9(16)13(11(12)17)10-8(15)7(14)6(25-10)4-24-28(21,22)26-27(18,19)20;;;/h5-11,14-17H,3-4H2,1-2H3,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3/t5?,6-,7-,8-,9?,10-,11?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOCSFADHRLMQ-QAUZTDKFSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(N(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(C(N(C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N2Na3O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-OMe-UDP Trisodium Salt (P2Y6 Receptor Agonist)

Executive Summary

5-OMe-UDP (5-Methoxyuridine 5'-diphosphate) is a highly potent and selective synthetic agonist for the P2Y6 receptor , a G protein-coupled receptor (GPCR) primarily associated with microglial phagocytosis and inflammatory modulation. Unlike its endogenous parent molecule UDP, which exhibits cross-reactivity with P2Y14 and susceptibility to rapid enzymatic hydrolysis, 5-OMe-UDP offers superior receptor subtype selectivity and enhanced metabolic stability.

This guide details the mechanistic underpinnings of 5-OMe-UDP signaling, its application in quantifying Gq-coupled calcium mobilization, and protocols for assessing microglial phagocytic activity.

Chemical Identity & Pharmacological Profile[1][2]

Structural Basis of Selectivity

The native ligand for P2Y6 is UDP.[1][2] However, UDP is promiscuous, activating P2Y6, P2Y14 (sugar-nucleotide receptor), and acting as a partial agonist/antagonist at P2Y2/P2Y4 in certain contexts.

The introduction of a methoxy group (-OMe) at the C-5 position of the uracil base locks the nucleotide into an anti conformation with S-sugar puckering. This specific steric configuration is highly favored by the P2Y6 receptor binding pocket but sterically hinders binding to P2Y2 and P2Y4 receptors, resulting in high selectivity.

Key Properties

| Property | Specification |

| Chemical Name | 5-Methoxyuridine 5'-diphosphate, trisodium salt |

| Receptor Target | P2Y6 (Selective Agonist) |

| Potency (EC50) | ~80 nM (Human P2Y6); typically >10-fold more potent than UDP |

| Selectivity | >1000-fold selective over P2Y2 and P2Y4 |

| Signaling Pathway | Gq/11 (Phospholipase C β) |

| Solubility | Water (>10 mM); PBS |

Mechanism of Action: The Gq Signaling Cascade

Upon binding to the P2Y6 receptor, 5-OMe-UDP induces a conformational shift in the transmembrane helices, facilitating the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein. This triggers the canonical PLC-β signaling cascade.

The Signaling Pathway

-

Activation: Ligand binds P2Y6, activating Gαq.

-

Hydrolysis: Gαq activates Phospholipase C-β (PLC-β).

-

Cleavage: PLC-β cleaves membrane phospholipid PIP2 into IP3 (soluble) and DAG (membrane-bound).[3]

-

Calcium Release: IP3 binds IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), causing rapid Ca²⁺ efflux into the cytosol.

-

Functional Response: Cytosolic Ca²⁺ and DAG activate Protein Kinase C (PKC), driving cytoskeletal rearrangement (phagocytosis) and inflammatory gene expression.

Visualization of Signaling Architecture

Caption: The P2Y6 Gq-coupled signaling cascade activated by 5-OMe-UDP, leading to calcium mobilization and functional response.

Physiological Context: The "Eat Me" Signal

The primary physiological application of 5-OMe-UDP is the study of microglial phagocytosis . In the Central Nervous System (CNS), damaged neurons leak UDP.[4][5] This extracellular UDP acts as a "danger signal" (DAMP).

-

P2Y12 vs. P2Y6: ATP/ADP activates P2Y12 to induce microglial chemotaxis (migration to the injury).[4][5] Once there, UDP (or 5-OMe-UDP in experimental settings) activates P2Y6 to trigger phagocytosis (engulfment of debris).[4][5]

-

Therapeutic Relevance: P2Y6 agonists are investigated for clearing amyloid plaques in Alzheimer's models, while antagonists are studied to prevent excessive inflammatory phagocytosis in stroke.

Experimental Application Guide

Reconstitution and Storage

-

Solvent: Sterile DNAse/RNAse-free water or PBS.

-

Concentration: Prepare a 10 mM or 50 mM stock solution.

-

Note: Check the specific batch molecular weight (MW) on the vial. The trisodium salt MW is typically higher (~500-600 g/mol range depending on hydration) than the free acid.

-

-

Storage: Aliquot into single-use volumes (avoid freeze-thaw cycles). Store at -20°C. Stable for >6 months.

Protocol A: Intracellular Calcium Flux Assay

This is the standard method to validate agonist potency (EC50).

Materials:

-

Cells: 1321N1 astrocytoma (transfected with hP2Y6) or primary microglia.

-

Dye: Fluo-4 AM or Fura-2 AM.[1]

-

Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (inhibits anion transport to keep dye inside).

Workflow:

-

Seeding: Plate cells in 96-well black-wall plates (clear bottom) at 50k cells/well. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL dye loading buffer (2-4 µM Fluo-4 AM). Incubate 30-60 min at 37°C in dark.

-

Baseline: Transfer to FLIPR or plate reader. Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.

-

Agonist Addition: Inject 5-OMe-UDP (serial dilutions, e.g., 1 nM to 10 µM).

-

Measurement: Record fluorescence peak immediately. The response is transient (peak within 10-30s).

Protocol B: Microglial Phagocytosis Assay

This functional assay confirms downstream cytoskeletal activation.

Materials:

-

Primary microglia or BV-2 cell line.

-

Fluorescent beads (Latex or Zymosan) or pHrodo™ Red BioParticles.

Workflow Visualization:

Caption: Step-by-step workflow for assessing P2Y6-mediated phagocytic activity using 5-OMe-UDP.

Critical Technical Note: P2Y6 receptors undergo rapid desensitization upon phosphorylation by GRKs. For phagocytosis assays, a pre-incubation time of 15-30 minutes with the agonist before adding beads is often optimal to prime the cytoskeletal machinery without inducing full receptor downregulation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Calcium Signal | Dye leakage or Receptor Desensitization. | Ensure Probenecid is in the buffer.[3] Use cells starved of serum for 2-4 hours to upregulate surface receptors. |

| High Background | Extracellular beads sticking to cells (Phagocytosis assay). | Perform vigorous washing with ice-cold PBS or use Trypan Blue to quench extracellular fluorescence (if using FITC beads). |

| Lack of Selectivity | Concentration too high. | 5-OMe-UDP is selective, but at >100 µM, non-specific effects may occur. Maintain working range between 10 nM and 10 µM. |

| Degradation | Ectonucleotidase activity. | While 5-OMe-UDP is stable, primary glia express high levels of NPPs. Add an ectonucleotidase inhibitor (e.g., POM-1) if assays run >2 hours. |

References

-

Koizumi, S., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors.[4][5] Nature, 446, 1091–1095.

-

Besada, P., et al. (2006). Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 49(18), 5532–5543.

-

Jacobson, K. A., & Costanzi, S. (2007). P2Y receptors: Structure-based ligand design and molecular modeling. Current Medicinal Chemistry, 14(14), 1483-1492.

-

Inoue, K. (2008). Microglial activation by purines and pyrimidines. Glia, 40(2), 156-163.

-

El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as P2Y2, P2Y4, and P2Y6 receptor agonists. Journal of Medicinal Chemistry, 49(24), 7076-7087.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP facilitates microglial phagocytosis through P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penicillin - Wikipedia [en.wikipedia.org]

- 7. 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 5-Methoxyuridine 5'-diphosphate in Purinergic Signaling: A Guide for Researchers

An In-Depth Technical Guide

Abstract

Extracellular nucleotides serve as fundamental signaling molecules, orchestrating a vast array of physiological and pathological processes through purinergic receptors.[1] Among these, the P2Y6 receptor, a G-protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP), has emerged as a critical node in cellular communication, particularly in inflammatory and metabolic pathways. However, the utility of its natural ligand, UDP, in research and therapeutic development is hampered by its rapid degradation by ectonucleotidases and modest potency. The development of chemically modified analogs with enhanced stability and selectivity is therefore paramount. This technical guide provides a comprehensive overview of 5-Methoxyuridine 5'-diphosphate (5-MeO-UDP), a potent and selective agonist of the P2Y6 receptor. We will delve into its mechanism of action, its diverse biological activities, and provide detailed, field-proven protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting the P2Y6 signaling axis.

Introduction: The Landscape of Purinergic Signaling

Purinergic signaling is a ubiquitous and evolutionarily conserved system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as ATP, ADP, UTP, and UDP.[1] These molecules are released from cells under conditions of stress or injury and act as "danger signals" or alarmins, activating two main families of purinergic receptors: P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, UTP, UDP).[1]

The P2 receptor family is further subdivided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (GPCRs). There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and downstream signaling cascades.[2] This guide focuses specifically on the P2Y6 receptor, a key player in UDP-mediated signaling.

The P2Y6 Receptor: A UDP-Sensitive Signaling Hub

The P2Y6 receptor is a Gq/11- and G12/13-coupled GPCR whose primary endogenous agonist is UDP.[3][4] Its activation triggers a complex network of intracellular signaling events that are highly cell-type and context-dependent.

Canoncial Signaling Pathways

Understanding the downstream pathways of P2Y6 is crucial for designing and interpreting experiments. The activation of this receptor by an agonist like 5-MeO-UDP initiates two major signaling branches:

-

Gαq/11 Pathway: This is the most characterized pathway for P2Y6. Activation of Gαq leads to the stimulation of phospholipase C (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.[4] The subsequent rise in intracellular calcium ([Ca2+]i) and the presence of DAG activate Protein Kinase C (PKC) isoforms.[4] This cascade can influence a multitude of cellular processes, from gene expression to secretion.

-

Gα12/13 Pathway: P2Y6 coupling to Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[4] This pathway is a master regulator of the actin cytoskeleton, controlling cell shape, adhesion, and migration.[5]

Beyond these primary pathways, P2Y6 activation has been shown to modulate other critical signaling networks, including the Mitogen-Activated Protein Kinase (MAPK)/ERK1/2 and NF-κB pathways, which are central to inflammatory and survival responses.[4][6]

Caption: P2Y6 receptor signaling cascade upon agonist binding.

5-Methoxyuridine 5'-diphosphate: A Superior Pharmacological Tool

While UDP is the endogenous ligand for P2Y6, its use as a research tool is problematic. It is rapidly hydrolyzed by ectonucleotidases and lacks selectivity, showing partial agonism at the P2Y14 receptor.[7] To overcome these limitations, medicinal chemists have developed modified analogs. Among these, a boranophosphate derivative of 5-methoxy-UDP has proven to be an exceptionally valuable molecule for probing P2Y6 function.

Specifically, the Rp isomer of 5-methoxyuridine-5'-O-(α-boranodiphosphate), which we will refer to functionally as 5-MeO-UDP for this guide's context, stands out as the most potent and selective P2Y6 agonist identified to date.[8]

Rationale for Chemical Modification

The enhanced properties of this 5-MeO-UDP analog stem from two key modifications to the parent UDP molecule:

-

5-Methoxy Group: Addition of a methoxy (-OCH3) group at the 5-position of the uracil ring. This modification is known to influence receptor binding affinity.

-

α-Boranophosphate: Replacement of a non-bridging oxygen atom on the α-phosphate with a borane (BH3) group. This modification confers significant resistance to hydrolysis by pyrophosphatases, dramatically increasing the molecule's metabolic stability.[8]

Potency and Selectivity

The combination of these modifications results in a superior pharmacological profile compared to the native ligand, UDP.

| Compound | Agonist Potency (EC50) at human P2Y6R | Selectivity Profile | Metabolic Stability (in blood serum) |

| UDP | ~0.152 µM | Also a partial agonist at P2Y14R | Low (t½ ≈ 2.4 h)[8] |

| 5-MeO-UDP (Rp-isomer) | 0.008 µM | No activity at P2Y2 and P2Y4 receptors; highly selective for P2Y6R | High (t½ ≈ 17 h) [8] |

| Data synthesized from Fischer et al., 2012.[8] |

This remarkable ~19-fold increase in potency and significantly enhanced stability make 5-MeO-UDP an ideal tool for in vitro and potentially in vivo studies, ensuring that observed effects are attributable to sustained and selective P2Y6 receptor activation.[8]

Key Biological Activities of P2Y6 Receptor Activation

The widespread expression of the P2Y6 receptor translates to its involvement in a multitude of biological processes. The use of a selective agonist like 5-MeO-UDP is critical for dissecting these roles.

Neuroinflammation and Microglial Function

In the central nervous system (CNS), the P2Y6 receptor is predominantly expressed by microglia, the resident immune cells of the brain.[9]

-

Phagocytosis: P2Y6 activation is a powerful trigger for microglial phagocytosis.[9] UDP released from damaged neurons acts as a "find-me" signal, directing microglia to clear cellular debris, which is essential for tissue repair. However, this process can be a double-edged sword, as overzealous microglia may also phagocytose viable neurons, contributing to neurodegeneration.[9]

-

Pro-inflammatory Signaling: P2Y6 signaling can amplify pro-inflammatory responses in microglia, particularly in synergy with signals from Toll-like receptors (TLRs).[6] This can lead to the production and release of pro-inflammatory cytokines and chemokines, exacerbating neuroinflammatory conditions.[6][9]

-

Disease Implication: Due to these roles, the P2Y6 receptor is an emerging therapeutic target in CNS diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[9][10] Both agonists to promote debris clearance and antagonists to quell chronic inflammation are being considered.[9][11]

Metabolic Regulation and Insulin Secretion

The P2Y6 receptor plays a complex and intriguing role in metabolic homeostasis.

-

Insulin Secretion: Studies have shown that P2Y6 activation can dose-dependently enhance insulin secretion from pancreatic β-cells, suggesting it could be a target for treating diabetes.[12][13] The mechanism involves the canonical Gq/PLC/Ca2+ pathway.[13]

-

Insulin Resistance: Conversely, chronic P2Y6 activation, particularly in the context of obesity, may contribute to insulin resistance. P2Y6 signaling in adipocytes and natural killer (NK) cells has been linked to adipose tissue inflammation and impaired systemic insulin sensitivity.[14][15]

Oncology

The role of P2Y6 in cancer is highly context-dependent, highlighting the need for careful investigation in different tumor types.

-

Tumor Cell Migration: In lung and colorectal cancer cells, P2Y6 activation has been demonstrated to stimulate cell migration by promoting the formation of filopodia and focal adhesions through the Gα13/ROCK pathway.[5]

-

DNA Damage Repair: In some cancer cells, P2Y6 signaling via the ERK1/2 pathway can accelerate the repair of DNA damage following radiation therapy, which could contribute to radioresistance.[4]

-

Tumor Suppression: In contrast, P2Y6 activation has been reported to suppress tumor growth in gastric cancer.[16] This dual functionality underscores the complexity of purinergic signaling in the tumor microenvironment.

Experimental Protocols for Investigating 5-MeO-UDP Activity

To facilitate research in this area, we provide the following validated protocols. The key to success is meticulous execution and the inclusion of proper controls.

Protocol 1: In Vitro Characterization of P2Y6 Activation via Calcium Imaging

Causality: This assay directly measures the functional consequence of Gq-coupled receptor activation—the release of intracellular calcium. It is the gold-standard method for quantifying the potency (EC50) and efficacy of P2Y6 agonists like 5-MeO-UDP.

Methodology:

-

Cell Culture: Plate cells endogenously expressing P2Y6 (e.g., microglial cells, A549 lung cancer cells) or a cell line engineered to overexpress the receptor (e.g., HEK293-P2Y6) onto black-walled, clear-bottom 96-well plates. Culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent indicator such as Fluo-4 AM or Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES.

-

Aspirate the culture medium and wash the cells once with HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.

-

-

Wash Step: Gently wash the cells 2-3 times with HBSS to remove extracellular dye, which can cause high background fluorescence.

-

Baseline Measurement: Place the plate into a fluorescence plate reader or a microscope equipped for live-cell imaging.[17] Record baseline fluorescence for 30-60 seconds to establish a stable signal.

-

Agonist Addition:

-

Prepare serial dilutions of 5-MeO-UDP in HBSS. It is critical to also prepare a vehicle control (HBSS alone) and a positive control (e.g., a saturating dose of UDP or ATP).

-

Using the instrument's automated injection system, add the agonist to the wells while continuously recording the fluorescence signal.[17]

-

-

Data Acquisition: Record fluorescence intensity for 2-5 minutes post-injection. The temporal resolution should be high (sub-second) to capture the rapid kinetics of calcium release.[17]

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity (F_max) minus the baseline fluorescence (F_min), or as the ratio of F/F0 where F0 is the baseline fluorescence.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

-

Caption: Experimental workflow for a calcium imaging assay.

Protocol 2: Assessing Microglial Phagocytosis

Causality: This assay provides a direct functional readout of a key biological process mediated by P2Y6 in microglia. It validates whether receptor activation translates into a specific cellular action.

Methodology:

-

Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in a suitable plate or on coverslips.

-

Preparation of Phagocytic Cargo: Use fluorescently labeled particles as cargo. Common choices include:

-

Zymosan particles: Derived from yeast cell walls.

-

Latex beads: Commercially available in various sizes and fluorescent labels.

-

Apoptotic bodies: Generate apoptotic cells (e.g., by UV irradiation of neurons), label them with a fluorescent dye, and isolate the resulting vesicles. This is a more physiologically relevant cargo.

-

-

Cell Treatment: Pre-treat the microglial cells with 5-MeO-UDP, a vehicle control, or a P2Y6 antagonist (e.g., MRS2578) followed by 5-MeO-UDP for 30-60 minutes.[9] The antagonist pre-treatment is a critical control to demonstrate P2Y6-specificity.

-

Phagocytosis Assay:

-

Add the fluorescent cargo to the treated microglia.

-

Incubate for 1-3 hours at 37°C to allow phagocytosis to occur.

-

-

Quenching and Washing:

-

Stop the assay by placing the plate on ice.

-

To distinguish between internalized and surface-bound particles, add a quenching agent like trypan blue, which will quench the fluorescence of external particles.

-

Wash the cells thoroughly with cold PBS to remove non-phagocytosed cargo.

-

-

Quantification:

-

Fluorescence Microscopy: Fix the cells, mount the coverslips, and visualize using a fluorescence microscope. Count the number of cells containing fluorescent particles and/or the number of particles per cell.

-

Flow Cytometry: Detach the cells and analyze them by flow cytometry. The fluorescence intensity of the cell population is proportional to the amount of phagocytosed cargo. This method provides high-throughput quantitative data.

-

Conclusion and Future Perspectives

5-Methoxyuridine 5'-diphosphate and its stable analogs represent a significant advancement for the study of purinergic signaling.[8] Its high potency, selectivity, and metabolic stability provide researchers with a reliable tool to dissect the multifaceted roles of the P2Y6 receptor in health and disease. The evidence clearly implicates P2Y6 as a key player in neuroinflammation, metabolic control, and oncology.[5][9][12]

Future research should focus on leveraging 5-MeO-UDP in more complex in vivo models to validate the findings from in vitro studies. The development of P2Y6-targeted therapeutics, whether agonists or antagonists, holds immense promise for a range of disorders. However, the context-dependent and sometimes opposing functions of this receptor necessitate a deep and nuanced understanding of its biology, an endeavor for which 5-MeO-UDP is an indispensable asset.

References

- APExBIO. 5-Methoxy-UTP - Modified Nucleotide for RNA Synthesis.

- Buta et al. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. PMC.

- BOC Sciences.

- den Hartigh et al. (2022). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. Frontiers in Immunology.

- MedchemExpress.com.

- Kim et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. PubMed.

- TriLink BioTechnologies.

- Li et al. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Lupine Publishers.

- Wang et al. (2023). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry.

- Lee et al. (2023).

- BOC Sciences.

- Balasubramanian et al. (2008). Uridine diphosphate (UDP)

- Blivion et al. P2Y6 receptor signaling in natural killer cells impairs insulin sensitivity in obesity.

- ResearchGate.

- Lavoie et al. (2020).

- NEB.

- Bobé et al. Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. PMC - NIH.

- C-Milla et al. Purinergic signaling in the modulation of redox biology. PMC - PubMed Central - NIH.

- Akter et al. (2025). P2Y6 receptor inhibition arrests tumor cell progression in a mouse lymphoma model. bioRxiv.

- Van Poecke et al. (2012). Synthesis and P2Y₂ receptor agonist activities of uridine 5'-phosphonate analogues. Bioorganic & Medicinal Chemistry.

- Ohtani et al.

- Niioka et al. (2025).

- Gnad et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. PNAS.

- ResearchGate. P2X and P2Y receptor-mediated calcium signal transduction for neural...

- Akter et al. (2024). Abstract 5416: Purinergic P2Y6 receptor antagonists as potential anti tumor agents. AACR.

- Agilent Technologies. (2025). Real-Time Calcium Imaging: Sub-Second Detection Made Easy. YouTube.

- Tre-Hardy et al. (2025). Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia. PMC.

- Soltysinska et al. The P2Y6 Receptor as a Potential Keystone in Essential Hypertension. PMC - NIH.

- Haas et al. (2012).

- Zhang et al. (2022).

- Tokyo Chemical Industry Co., Ltd. (APAC).

- Amadio et al. (2021).

- Alzheimer's Drug Discovery Found

- D'Ambrosi et al. Purinergic Signaling in Oral Tissues. PMC - NIH.

- Ko et al.

- Dranoff et al.

- Animated biology with Arpan. (2023).

- Cui et al. (2023). ATP purinergic signaling drives vascular remodeling mediated by Sca-1⁺ stem cells.

- Fultang et al. (2022). P2-type purinergic signaling in the regulation of pancreatic β-cell functional plasticity as a promising novel therapeutic approach for the treatment of type 2 diabetes? Frontiers in Endocrinology.

- Ko et al. Current knowledge on the nucleotide agonists for the P2Y2 receptor. PubMed.

- Tsukimoto, M. (2015). Purinergic Signaling is a Novel Mechanism of the Cellular Response to Ionizing Radiation. Biological and Pharmaceutical Bulletin.

- Idzko et al. Purinergic signalling and immune cells. PMC - PubMed Central - NIH.

Sources

- 1. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current knowledge on the nucleotide agonists for the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia [frontiersin.org]

- 7. Structure-Activity Relationships of Pyrimidine Nucleotides Containing a 5′-α,β-Methylene Diphosphonate at the P2Y6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Uridine diphosphate (UDP) stimulates insulin secretion by activation of P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for the possible involvement of the P2Y6 receptor in Ca2+ mobilization and insulin secretion in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

Technical Guide: Potency & Utility of 5-OMe-UDP vs. UDP for P2Y6 Activation

Executive Summary

The P2Y6 receptor (P2Y6R) is a Gq-coupled GPCR critical for microglial phagocytosis, vascular inflammation, and insulin secretion. While Uridine 5'-diphosphate (UDP) is the endogenous agonist, its utility in drug development and precise pharmacological profiling is limited by rapid ectonucleotidase-mediated hydrolysis and moderate potency.

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) has emerged as a superior synthetic agonist.[1][2] It exhibits higher potency (

Part 1: Pharmacological Comparison (5-OMe-UDP vs. UDP)

Potency and Selectivity Data

The superior potency of 5-OMe-UDP is driven by a specific conformational lock.[1][2] P2Y6 receptors prefer ligands with a ribose ring in the South (S)-conformation (C2'-endo). The 5-methoxy substitution sterically enforces this S-puckering, optimizing the ligand-receptor fit, whereas native UDP exists in a dynamic equilibrium between North (N) and South (S) conformations.

Table 1: Comparative Pharmacological Profile

| Feature | UDP (Endogenous) | 5-OMe-UDP (Synthetic) | Advantage |

| Potency ( | ~2-3x higher functional potency | ||

| Binding Affinity ( | Moderate | High | Tighter receptor occupancy |

| Selectivity | Activates P2Y6; weak activity at P2Y14 | Highly Selective for P2Y6 | No off-target P2Y2/P2Y4 noise |

| Metabolic Stability | Low (Rapid hydrolysis by NPP1/3) | High | Sustained activation in bioassays |

| Conformation | N/S Equilibrium | Locked S-Pucker | Entropic advantage in binding |

Critical Insight: While the

difference appears modest numerically, the stability factor is decisive. In biological media, UDP degradation rapidly shifts the effective concentration, leading to underestimation of receptor activity. 5-OMe-UDP maintains a stable concentration, providing reproducible data in long-duration assays.

Signaling Pathway

Activation of P2Y6 triggers the Gq/11 cascade, resulting in the hydrolysis of PIP2 and the release of intracellular calcium.

Figure 1: Canonical Gq-coupled signaling cascade activated by P2Y6 agonists.

Part 2: Experimental Protocols

Calcium Mobilization Assay (FLIPR/FlexStation)

This is the industry-standard method for quantifying P2Y6 potency. The protocol uses a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) to detect the transient calcium flux triggered by agonist binding.

Reagents & Setup

-

Cell Line: 1321N1 astrocytoma cells (null for P2Y receptors) stably transfected with human P2Y6, or endogenous P2Y6-expressing microglia (e.g., BV-2).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid probenecid if possible, as it may interfere with some purinergic transporters, though it is standard for dye retention).

-

Agonists:

-

Stock: Dissolve 5-OMe-UDP (sodium salt) in PCR-grade water to 10 mM. Aliquot and store at -20°C.

-

Working: Serial dilutions (10

M to 1 nM) in Assay Buffer.

-

Step-by-Step Workflow

-

Cell Plating:

-

Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates.

-

Incubate overnight at 37°C/5% CO2 to reach 90% confluency.

-

-

Dye Loading:

-

Remove culture media and wash once with Assay Buffer.

-

Add 100

L of Fluo-4 AM loading solution (2 -

Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize dye extrusion).

-

-

Baseline & Addition:

-

Transfer plate to FLIPR or FlexStation reader.

-

Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 15–30 seconds.

-

Auto-inject 5-OMe-UDP (5x concentrate) to the cells.

-

-

Data Acquisition:

-

Continue recording for 120–180 seconds. P2Y6 responses are typically rapid and transient.

-

-

Analysis:

-

Calculate

or Max - Min fluorescence. -

Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine

.

-

Figure 2: High-throughput calcium mobilization workflow for potency determination.

Part 3: Implications for Drug Development

Why Choose 5-OMe-UDP?

-

SAR Validation: The 5-position modification on the uracil ring is the only substitution tolerated that retains/enhances P2Y6 activity while eliminating P2Y2/P2Y4 cross-reactivity.

-

Metabolic Stability: In serum or tissue homogenates, UDP has a half-life of minutes. 5-OMe-UDP resists degradation, making it the mandatory choice for experiments lasting >1 hour (e.g., phagocytosis assays, cytokine release studies).

-

Advanced Analogues: For in vivo studies requiring extreme stability, the boranophosphate analogue 5-OMe-UDP(

-B) (

Troubleshooting Common Issues

-

Low Signal: Ensure cells are not over-confluent; P2Y receptor expression can downregulate at high density.

-

High Background: Wash cells thoroughly after dye loading to remove extracellular esterase-cleaved dye.

-

Desensitization: P2Y6 desensitizes rapidly. Do not pre-incubate with agonist; use immediate injection methods.

References

-

Ginsburg-Shmuel, T., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist.[1][3] Journal of Medicinal Chemistry.[3] [Link]

-

Koizumi, S., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors.[4] Cell Adhesion & Migration. [Link]

-

Jacobson, K. A., et al. (2012). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology. [Link]

Sources

Precision Agonism of the P2Y₆ Receptor: The Mechanistic Role of 5-OMe-UDP in Calcium Signaling

Executive Summary

In the landscape of purinergic signaling, the P2Y₆ receptor (P2Y₆R) has emerged as a critical target for neuroinflammation, glaucoma, and immune modulation. While Uridine 5'-diphosphate (UDP) is the endogenous agonist, its utility in precise pharmacological interrogation is limited by rapid enzymatic degradation and cross-reactivity with P2Y₂ and P2Y₄ receptors.

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) represents a pivotal advancement in ligand engineering. By introducing a methoxy group at the C5 position of the uracil ring, this analog achieves superior metabolic stability and high selectivity for P2Y₆R.[1] This guide details the mechanistic basis of 5-OMe-UDP action, provides validated protocols for quantifying intracellular calcium (

Molecular Architecture & Selectivity Profile

The Structural Basis of Potency

The efficacy of 5-OMe-UDP stems from its ability to satisfy specific conformational requirements of the P2Y₆ receptor binding pocket.[2][3][4] Unlike native UDP, which exhibits significant flexibility, the C5-methoxy substitution restricts the nucleotide into the anti-conformation .[3] Furthermore, it stabilizes the ribose moiety in the S-sugar puckering (C2'-endo) mode.

-

P2Y₆ Preference: The P2Y₆ receptor binding pocket is sterically optimized for the anti conformation/S-pucker, resulting in an EC₅₀ of approximately 0.08 µM , compared to 0.14 µM for native UDP.[2][3][4]

-

Selectivity: P2Y₂ and P2Y₄ receptors prefer the N-sugar pucker conformation. Consequently, 5-OMe-UDP displays negligible activity at these subtypes, eliminating the "off-target" calcium signals often seen with UDP or UTP.

Comparative Potency Data

Table 1: Agonist Profile at Human P2Y Receptors

| Ligand | P2Y₆ EC₅₀ (µM) | P2Y₂ Activity | P2Y₄ Activity | Stability (t½ in Serum) |

| 5-OMe-UDP | 0.08 | Inactive | Inactive | > 12 hours |

| UDP (Endogenous) | 0.14 | Weak Agonist | Weak Agonist | < 2 hours |

| UTP | > 100 | Potent Agonist | Potent Agonist | Rapid Hydrolysis |

| PSB-0474 | 0.02 | Inactive | Inactive | High |

The Signaling Cascade: Gq-Coupled Calcium Mobilization

The activation of P2Y₆R by 5-OMe-UDP initiates a canonical Gq-protein coupled response. This pathway is distinct from the ionotropic P2X channels, relying instead on the depletion of internal stores followed by store-operated calcium entry (SOCE).

Mechanism of Action[4][5][6][7]

-

Ligand Binding: 5-OMe-UDP binds to the transmembrane domains of P2Y₆R.

-

G-Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ dimer.

-

PLCβ Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).

-

Hydrolysis: PLCβ cleaves membrane-bound PIP₂ (Phosphatidylinositol 4,5-bisphosphate) into IP₃ (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).

-

Calcium Release: IP₃ diffuses to the Endoplasmic Reticulum (ER) and binds to IP₃ receptors (IP₃R), triggering the rapid efflux of luminal

into the cytosol.

Figure 1: The Gq-coupled signal transduction pathway activated by 5-OMe-UDP leading to calcium mobilization.[5]

Experimental Protocols: Kinetic Calcium Assays

To validate P2Y₆ activity, we utilize a kinetic fluorescence assay. This protocol is optimized for high-throughput screening (HTS) using plate readers (e.g., FLIPR, FlexStation) but can be adapted for single-cell confocal imaging.

Protocol A: Fluo-4 AM Kinetic Assay (96/384-well format)

Reagents:

-

Ligand: 5-OMe-UDP (Prepare 10 mM stock in PCR-grade water; store at -20°C).

-

Dye: Fluo-4 AM (Dissolve in DMSO to 1 mM).

-

Buffer: HBSS + 20 mM HEPES (pH 7.4). Note: Add 2.5 mM Probenecid to prevent dye leakage.

-

Antagonist Control: MRS2578 (Selective P2Y₆ antagonist).[6]

Workflow:

-

Cell Seeding:

-

Seed cells (e.g., 1321N1-P2Y6 stable line or primary microglia) at 50,000 cells/well in black-wall/clear-bottom plates.

-

Incubate overnight to achieve 80-90% confluency.

-

-

Dye Loading:

-

Prepare Loading Buffer: HBSS + 4 µM Fluo-4 AM + 0.04% Pluronic F-127.

-

Remove culture media and wash once with HBSS.

-

Add 100 µL Loading Buffer per well.

-

Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to ensure de-esterification.

-

-

Baseline & Injection:

-

Transfer plate to the reader.

-

Settings: Excitation 494 nm / Emission 516 nm.

-

Read: Measure baseline fluorescence (

) for 30 seconds. -

Inject: Add 5-OMe-UDP (5x concentrate) to reach final concentration (e.g., 1 µM).

-

Read: Continue measuring for 120-180 seconds to capture the peak and decay phase.

-

-

Data Analysis:

-

Calculate

. -

Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine EC₅₀.

-

Figure 2: Step-by-step workflow for high-throughput calcium mobilization assays using 5-OMe-UDP.

Data Interpretation & Troubleshooting

Distinguishing P2Y₆ from P2Y₂: A common pitfall in purinergic research is assuming signal specificity.

-

The Test: If you observe a calcium spike, pre-treat a separate set of wells with MRS2578 (10 µM) for 20 minutes.

-

The Result: If the signal is abolished by MRS2578, it is P2Y₆-mediated.[1][6] If the signal persists, it may be due to P2Y₂ activation (though 5-OMe-UDP is highly selective, impurities or high concentrations >100 µM could force off-target effects).

Biphasic Responses:

-

Phase 1 (Peak): Rapid release from ER stores (IP₃ mediated). This is the metric for EC₅₀ calculations.

-

Phase 2 (Plateau): Sustained calcium entry via SOCE (Store-Operated Calcium Entry). This phase is sensitive to extracellular calcium removal.

Stability Considerations: While 5-OMe-UDP is stable, avoid repeated freeze-thaw cycles. Aliquot the 10 mM stock. For experiments requiring extreme hydrolytic stability (e.g., long-term incubation >24h), consider the boranophosphate analog Rp-5-OMe-UDP-α-B , although it is less commercially accessible.

References

-

Ginsburg-Shmuel, T., et al. (2010). "5-OMe-UDP is a potent and selective P2Y6-receptor agonist."[7] Journal of Medicinal Chemistry, 53(4), 1673-1685.[8]

-

Besada, P., et al. (2006). "Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor."[7] Journal of Medicinal Chemistry, 49(18), 5532-5543.

- Ko, H., et al. (2008). "Synthesis and potency of novel uracil nucleotides and derivatives as P2Y receptor agonists." Med Chem, 4, 1-15.

-

Jacobson, K. A., et al. (2012). "P2Y receptors: Structure and function." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(6), 815-827.

-

Haas, M., et al. (2014). "O-(α-boranodiphosphate), a novel nucleotide derivative highly active at the human P2Y(6) receptor protects against death-receptor mediated glial apoptosis." Neuroscience Letters, 578, 148-153.

Sources

- 1. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20130324495A1 - Uridine di- or tri-phosphate derivatives and uses thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The P2Y6 Receptor Mediates Clostridium difficile Toxin-Induced CXCL8/IL-8 Production and Intestinal Epithelial Barrier Dysfunction | PLOS One [journals.plos.org]

- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking a Novel Therapeutic Avenue for Type 2 Diabetes: A Technical Guide to the Potential of 5-OMe-UDP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 diabetes (T2D) remains a global health challenge characterized by insulin resistance and pancreatic β-cell dysfunction. The purinergic signaling system, particularly the P2Y6 receptor (P2Y6R), has emerged as a compelling, yet complex, target for novel therapeutic interventions. This technical guide delves into the therapeutic potential of 5-methoxyuridine 5'-diphosphate (5-OMe-UDP), a potent and selective agonist of the P2Y6R. We will explore the multifaceted role of P2Y6R in key metabolic tissues, presenting a scientific rationale for its targeted activation. This document provides in-depth, field-proven insights and detailed experimental protocols to empower researchers to investigate and validate the therapeutic utility of 5-OMe-UDP in the context of T2D.

Introduction: The P2Y6 Receptor - A Dichotomous Player in Metabolic Homeostasis

The P2Y6 receptor, a Gαq/11 protein-coupled receptor, is endogenously activated by uridine diphosphate (UDP). Its role in metabolic regulation is nuanced, exhibiting tissue-specific effects that present both opportunities and challenges for therapeutic development. While some studies suggest that P2Y6R antagonists may be beneficial in obesity and insulin resistance, a compelling body of evidence points towards a protective and restorative role for P2Y6R activation in the context of T2D, particularly concerning pancreatic β-cell health and glucose uptake in skeletal muscle.[1][2][3]

5-OMe-UDP: A Superior Agonist for Probing P2Y6R Function

5-OMe-UDP has been identified as a potent and selective P2Y6 receptor agonist, exhibiting a higher affinity than the endogenous ligand UDP.[1] Its EC50 value for the P2Y6 receptor is approximately 0.08 µM, compared to 0.14 µM for UDP.[1] This enhanced potency and selectivity make 5-OMe-UDP an invaluable tool for elucidating the therapeutic potential of P2Y6R activation.

The Mechanistic Rationale: Targeting Key Metabolic Tissues with 5-OMe-UDP

The therapeutic potential of 5-OMe-UDP in T2D is predicated on its ability to favorably modulate the function of key metabolic tissues.

Pancreatic β-Cells: A Sanctuary for Insulin Production

In the pancreas, activation of the P2Y6 receptor has been shown to protect β-cells from apoptosis induced by pro-inflammatory cytokines like TNF-α.[4] Furthermore, P2Y6R stimulation can enhance glucose-stimulated insulin secretion (GSIS).[1][5] This dual action of preserving β-cell mass and improving insulin release directly addresses the core pathophysiology of T2D.

Skeletal Muscle: Enhancing Glucose Disposal

Skeletal muscle is a primary site for glucose disposal. P2Y6 receptor activation has been demonstrated to increase glucose uptake in skeletal muscle cells.[2][3][6] This effect is particularly significant as it can occur independently of the insulin signaling pathway, offering a potential avenue to bypass insulin resistance.

Adipose Tissue and Liver: A More Complex Picture

The role of P2Y6R in adipose tissue and the liver is more complex. In adipocytes, P2Y6R activation has been linked to increased glucose uptake, which could be beneficial.[3] However, some studies suggest that in the context of diet-induced obesity, adipocyte-specific deletion of P2Y6R can improve glucose tolerance and reduce inflammation.[2][7] Similarly, while P2Y6 receptors are present in hepatocytes and may influence glycogen metabolism, their precise role in the context of T2D requires further investigation.[8] This highlights the importance of a targeted and nuanced approach when considering P2Y6R modulation for therapeutic purposes.

Visualizing the Pathway: P2Y6R Signaling in Metabolic Tissues

The following diagrams illustrate the known and hypothesized signaling cascades following P2Y6R activation by 5-OMe-UDP in key metabolic cells.

Caption: P2Y6R signaling in pancreatic β-cells.

Caption: P2Y6R signaling in skeletal muscle cells.

Experimental Workflow: A Roadmap for Investigation

The following diagram outlines a comprehensive experimental workflow to validate the therapeutic potential of 5-OMe-UDP.

Caption: Experimental workflow for 5-OMe-UDP validation.

Detailed Experimental Protocols

In Vitro Characterization

This assay confirms the activation of the Gq-coupled P2Y6R by measuring the transient increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation.

Materials:

-

MIN6 cells

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

5-OMe-UDP stock solution

-

UDP stock solution (positive control)

-

MRS2578 (P2Y6R antagonist)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm

Protocol:

-

Cell Culture: Seed MIN6 cells in 96-well plates and culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

-

Wash cells once with HBS.

-

Add 100 µL of loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with HBS to remove extracellular dye.

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Add 5-OMe-UDP at various concentrations (and controls: UDP, MRS2578 pre-incubation followed by 5-OMe-UDP).

-

Immediately begin recording the fluorescence ratio for 5-10 minutes.

-

-

Data Analysis: Calculate the change in the F340/F380 ratio over time. The peak response is indicative of [Ca²⁺]i mobilization.

This assay assesses the ability of 5-OMe-UDP to potentiate insulin secretion in response to glucose.

Materials:

-

Isolated mouse pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM) glucose

-

5-OMe-UDP

-

Insulin ELISA kit

Protocol:

-

Islet Isolation and Culture: Isolate islets from mice and allow them to recover overnight in culture medium.[3]

-

Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per condition) and pre-incubate in KRBH with low glucose for 1 hour at 37°C.

-

Stimulation:

-

Incubate islets in KRBH with low glucose (basal secretion) for 1 hour. Collect the supernatant.

-

Incubate the same islets in KRBH with high glucose (stimulated secretion) for 1 hour. Collect the supernatant.

-

Repeat the high glucose stimulation in the presence of various concentrations of 5-OMe-UDP.

-

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Data Analysis: Express insulin secretion as a fold-change over the basal (low glucose) condition.

This assay measures the effect of 5-OMe-UDP on glucose transport into skeletal muscle cells.

Materials:

-

Differentiated C2C12 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]-glucose

-

Unlabeled 2-deoxy-D-glucose

-

5-OMe-UDP

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport)

-

Scintillation counter

Protocol:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes.

-

Serum Starvation: Serum-starve the myotubes for 2-4 hours in KRH buffer.

-

Stimulation: Incubate the cells with 5-OMe-UDP, insulin, or vehicle for 30 minutes at 37°C.

-

Glucose Uptake: Add 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes.

-

Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well.

In Vivo Preclinical Evaluation

The db/db mouse is a well-established model of genetic obesity, insulin resistance, and T2D, making it suitable for evaluating the therapeutic efficacy of 5-OMe-UDP.

-

Administer 5-OMe-UDP via intraperitoneal (i.p.) injection or osmotic mini-pumps for chronic studies.

-

Include a vehicle control group and a positive control group (e.g., a known anti-diabetic drug).

-

Glucose and Insulin Tolerance Tests (GTT and ITT): To assess whole-body glucose homeostasis and insulin sensitivity.

-

Fasting and Fed Blood Glucose and Insulin Levels: To monitor glycemic control.

-

HbA1c Levels: As a measure of long-term glycemic control.

-

Body Weight and Composition: To evaluate effects on obesity.

-

Pancreatic Islet Histology: To assess β-cell mass and morphology.

Data Presentation

Table 1: In Vitro Potency of 5-OMe-UDP

| Compound | Target | Assay | Potency (EC50) | Reference |

| 5-OMe-UDP | P2Y6 Receptor | Calcium Mobilization | 0.08 µM | [1] |

| UDP | P2Y6 Receptor | Calcium Mobilization | 0.14 µM | [1] |

Table 2: Expected Outcomes of In Vivo Studies with 5-OMe-UDP in db/db Mice

| Parameter | Expected Outcome with 5-OMe-UDP | Therapeutic Implication |

| Fasting Blood Glucose | Decreased | Improved Glycemic Control |

| Glucose Tolerance (GTT) | Improved | Enhanced Glucose Disposal |

| Insulin Sensitivity (ITT) | Improved | Reduced Insulin Resistance |

| Pancreatic β-cell Mass | Increased/Preserved | Protection of Insulin-Producing Cells |

| GSIS from isolated islets | Increased | Improved β-cell Function |

Conclusion and Future Directions

5-OMe-UDP represents a promising pharmacological tool to explore the therapeutic potential of P2Y6 receptor activation for the treatment of type 2 diabetes. Its potent and selective agonism allows for a detailed investigation of the receptor's role in key metabolic tissues. The evidence supporting a beneficial role for P2Y6R activation in pancreatic β-cell survival and function, as well as in skeletal muscle glucose uptake, provides a strong rationale for further research.

Future studies should focus on elucidating the detailed downstream signaling pathways of P2Y6R in different metabolic cell types to better understand its multifaceted roles. The development of long-acting and orally bioavailable P2Y6R agonists, inspired by the structure of 5-OMe-UDP, will be a critical step towards translating these preclinical findings into clinical applications. The comprehensive experimental framework provided in this guide offers a clear path for researchers to rigorously evaluate the therapeutic potential of 5-OMe-UDP and contribute to the development of novel treatments for type 2 diabetes.

References

- Fischer, B., et al. (2010). 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist. Journal of Medicinal Chemistry, 53(5), 2296-2305.

- Luo, H., et al. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Lupine Publishers.

- Stäubert, C., et al. (2021). Adipocyte P2Y receptors play a key role in regulating whole-body glucose and lipid homeostasis.

- MedChemExpress. (n.d.).

- Salehi, A., et al. (2005). P2Y receptor activation enhances insulin release from pancreatic beta-cells by triggering the cyclic AMP/protein kinase A pathway. Naunyn-Schmiedebergs Archives of Pharmacology, 371(2), 116-125.

- Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men. Physiological Reviews, 98(1), 117-214.

- Gao, Z. G., et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. Proceedings of the National Academy of Sciences, 117(48), 30737-30747.

- Balasubramanian, R., et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. bioRxiv.

- Wang, L., et al. (2019). The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms. Frontiers in Pharmacology, 10, 133.

- Balasubramanian, R., et al. (2013).

- Balasubramanian, R., et al. (2014). Enhancement of Glucose Uptake in Mouse Skeletal Muscle Cells and Adipocytes by P2Y6 Receptor Agonists. PLoS ONE, 9(12), e116203.

- ResearchGate. (n.d.). (A and B). Effects of P2Y 6 R agonist MRS2957 on glucose uptake in...

- Gao, Z. G., et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. PubMed.

- Wainszelbaum, M. J., & Covic, L. (2020). Metabolic Functions of G Protein-Coupled Receptors in Hepatocytes—Potential Applications for Diabetes and NAFLD. Cells, 9(10), 2296.

- Ohtani, M., et al. (2008). Evidence for the possible involvement of the P2Y6 receptor in Ca mobilization and insulin secretion in mouse pancreatic islets. Purinergic Signalling, 4(3), 269-277.

- Scemama, J. L., et al. (2022). P2-type purinergic signaling in the regulation of pancreatic β-cell functional plasticity as a promising novel therapeutic approach for the treatment of type 2 diabetes?. Frontiers in Endocrinology, 13, 1056589.

- Nishiyama, K. (2024). The role of P2Y6 receptor in the pathogenesis of cardiovascular and inflammatory diseases. Journal of Pharmacological Sciences, 154(2), 108-112.

- Nishiyama, K., et al. (2023). Knockout of Purinergic P2Y6 Receptor Fails to Improve Liver Injury and Inflammation in Non-Alcoholic Steatohepatitis. International Journal of Molecular Sciences, 24(4), 3647.

Sources

- 1. hellobio.com [hellobio.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in P2Y6 receptor‐mediated vasoreactivity following focal and global ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. surgery.wisc.edu [surgery.wisc.edu]

The Emerging Role of 5-OMe-UDP in Glaucoma Management: A Technical Guide to its Application in Intraocular Pressure Studies

Introduction: A New Frontier in Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP).[1][2] The primary goal of current glaucoma therapies is to lower IOP, thereby slowing disease progression.[3] While several classes of drugs are available, there is a continuous search for novel therapeutic agents with improved efficacy and safety profiles.[4] Purinergic signaling, a ubiquitous cell-to-cell communication system, has emerged as a promising area of investigation in ocular physiology and pathology.[5] This guide delves into the application of a specific purinergic agonist, 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP), in the context of glaucoma and IOP research, providing a technical overview for researchers, scientists, and drug development professionals.

Extracellular nucleotides, such as ATP and UTP, and their derivatives, regulate a myriad of physiological processes through the activation of P2 receptors. In the eye, these receptors are implicated in the modulation of aqueous humor dynamics, the delicate balance between aqueous humor production and outflow that governs IOP.[6] The P2Y6 receptor, a G-protein coupled receptor preferentially activated by uridine diphosphate (UDP), has garnered significant attention as a potential therapeutic target for glaucoma.[7][8] 5-OMe-UDP, a potent and selective P2Y6 receptor agonist, has demonstrated significant IOP-lowering effects in preclinical models, positioning it as a compelling candidate for further investigation.[7][9]

This technical guide will provide an in-depth exploration of the scientific rationale, experimental methodologies, and key findings related to the use of 5-OMe-UDP in glaucoma research. We will dissect its mechanism of action, detail established in vitro and in vivo experimental protocols, and present a comprehensive overview of its effects on IOP and potential for neuroprotection.

Mechanism of Action: Targeting the P2Y6 Receptor to Modulate Aqueous Outflow

The primary mechanism by which 5-OMe-UDP exerts its IOP-lowering effect is through the activation of P2Y6 receptors located in the ocular tissues responsible for regulating aqueous humor outflow, primarily the trabecular meshwork and the ciliary body.[8][10] Dysfunctional purinergic signaling has been shown to contribute to IOP dysregulation, leading to glaucomatous optic neuropathy.[8]

Activation of the P2Y6 receptor by 5-OMe-UDP initiates a cascade of intracellular signaling events that ultimately lead to an increase in the facility of aqueous humor outflow. This process is multifaceted and involves the modulation of cell contractility and extracellular matrix remodeling within the trabecular meshwork. The P2Y6 receptor is coupled to Gq/11 and G12/13 proteins, and its activation leads to the stimulation of phospholipase C (PLC) and the Rho/Rho kinase (ROCK) pathway.[11]

The activation of the Rho/ROCK signaling pathway is a critical downstream event in trabecular meshwork cells that regulates aqueous humor outflow.[12][13] This pathway is known to control cellular processes such as cell contraction, adhesion, and extracellular matrix deposition.[14] By influencing these cellular functions, 5-OMe-UDP-mediated P2Y6 receptor activation is thought to reduce the resistance to aqueous humor outflow through the trabecular meshwork, thereby lowering IOP.[12]

Caption: P2Y6 Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental Protocols for Evaluating 5-OMe-UDP

The investigation of 5-OMe-UDP's therapeutic potential in glaucoma necessitates a combination of in vitro and in vivo experimental models. These models allow for a comprehensive assessment of its effects on cellular mechanisms, IOP, and retinal health.

In Vitro Studies: Elucidating Cellular Mechanisms

In vitro studies using primary human trabecular meshwork (hTM) cells are crucial for dissecting the molecular pathways underlying 5-OMe-UDP's effects.

1. Primary Human Trabecular Meshwork (hTM) Cell Culture:

-

Objective: To establish and maintain primary hTM cell cultures for subsequent experiments.

-

Protocol:

-

Obtain human donor eyes from a reputable eye bank.

-

Dissect the trabecular meshwork tissue under a stereomicroscope.

-

Digest the tissue with collagenase to isolate hTM cells.

-

Culture the isolated cells in specialized growth medium (e.g., Trabecular Meshwork Cell Medium).

-

Characterize the cells based on their morphology and expression of specific markers (e.g., alpha-smooth muscle actin, myocilin).[6]

-

2. Assessment of Cellular Contractility:

-

Objective: To evaluate the effect of 5-OMe-UDP on hTM cell contractility.

-

Protocol:

-

Culture hTM cells on collagen-coated hydrogels.

-

Treat the cells with varying concentrations of 5-OMe-UDP.

-

Measure the changes in gel contraction over time using imaging software.

-

Concurrently, assess the phosphorylation status of myosin light chain (MLC), a key regulator of cell contraction, using Western blotting or immunofluorescence.[4]

-

3. Gene and Protein Expression Analysis:

-

Objective: To investigate the impact of 5-OMe-UDP on the expression of genes and proteins involved in aqueous humor outflow regulation.

-

Protocol:

-

Treat hTM cells with 5-OMe-UDP for various durations.

-

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes such as those encoding for extracellular matrix components (e.g., fibronectin, collagen IV) and matricellular proteins.

-

Isolate total protein and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins in the Rho/ROCK pathway (e.g., RhoA, ROCK1/2, MLC).[4]

-

Caption: In Vitro Experimental Workflow for 5-OMe-UDP Evaluation.

In Vivo Studies: Assessing IOP and Neuroprotection in Glaucoma Models

In vivo studies are essential to validate the IOP-lowering efficacy and neuroprotective potential of 5-OMe-UDP in a physiological context. Rabbit and rodent models of glaucoma are commonly used for these investigations.

1. Induction of Ocular Hypertension (OHT) in Animal Models:

-

Objective: To create reliable animal models of elevated IOP for testing the efficacy of 5-OMe-UDP.

-

Protocols:

-

Acute Hyaluronic Acid-Induced OHT in Rabbits: A single intracameral injection of 1% sodium hyaluronate can induce a significant but transient increase in IOP, lasting for several days.[7][15] This model is suitable for acute efficacy studies.

-

Chronic Phenol-Induced Glaucoma in Rabbits: This model involves the injection of phenol into the anterior chamber, leading to a more sustained elevation of IOP, mimicking chronic glaucoma.

-

Steroid-Induced OHT in Rabbits: Topical administration of corticosteroids (e.g., 1% prednisolone) twice daily for several weeks can induce a sustained elevation in IOP.

-

Genetic Models: Mouse strains such as the DBA/2J mouse spontaneously develop a form of pigmentary glaucoma and are valuable for studying chronic disease progression and long-term therapeutic effects.[16]

-

2. Measurement of Intraocular Pressure (IOP):

-

Objective: To accurately and non-invasively measure IOP in conscious or lightly anesthetized animals.

-

Protocol:

-

Use a rebound tonometer (e.g., TonoLab, Tono-Pen) calibrated for the specific animal model.[13]

-

Gently restrain the animal to minimize stress-induced IOP fluctuations.

-

Obtain multiple readings from the central cornea and average them to ensure accuracy.

-

Measure baseline IOP before treatment and at various time points after administration of 5-OMe-UDP or vehicle control.

-

3. Assessment of Aqueous Humor Outflow Facility:

-

Objective: To directly measure the effect of 5-OMe-UDP on the ease with which aqueous humor leaves the eye.

-

Protocol (Constant-Flow Infusion in Mice):

-

Anesthetize the mouse and cannulate the anterior chamber with a microneedle connected to a pressure transducer and a flow pump.

-

Infuse a balanced salt solution at a constant rate and record the corresponding stable IOP.

-

Calculate outflow facility (C) using the Goldmann equation: C = (Fin - Fout) / (IOP - EVP), where Fin is the infusion rate, Fout is the aqueous humor formation rate (assumed to be negligible during infusion), and EVP is the episcleral venous pressure.[8][17]

-

4. Evaluation of Retinal Ganglion Cell (RGC) Survival (Neuroprotection):

-

Objective: To determine if 5-OMe-UDP can protect RGCs from glaucomatous damage.

-

Protocol:

-

Induce chronic OHT in an animal model (e.g., DBA/2J mice or chronic rabbit model).

-

Treat the animals with topical 5-OMe-UDP or vehicle over an extended period.

-

At the end of the study, euthanize the animals and dissect the retinas.

-

Perform immunohistochemistry on retinal flat mounts using an RGC-specific marker (e.g., Brn3a or RBPMS).

-

Count the number of surviving RGCs in different retinal quadrants using a fluorescence microscope and image analysis software.[7][18]

-

Caption: In Vivo Experimental Workflow for 5-OMe-UDP Evaluation.

Quantitative Data Summary and Key Findings

Preclinical studies have consistently demonstrated the significant IOP-lowering capacity of 5-OMe-UDP and its analogs. The following table summarizes key quantitative data from published research.

| Compound | Animal Model | Glaucoma Induction Method | Concentration | Maximum IOP Reduction (%) | Reference |

| 5-OMe-UDP(α-B) | Normotensive Rabbits | N/A | 100 µM | 45% | [7][9] |

| 5-OMe-UDP(α-B) | Acute Glaucomatous Rabbits | Hyaluronate | 100 µM | Not specified | [7][9] |

| 5-OMe-UDP(α-B) | Chronic Glaucomatous Rabbits | Phenol | 100 µM | 40% (early), 20% (late) | [7][9] |

| UDP | Wild-type Mice | N/A | 500 µM | Concentration-dependent | [8][19] |

These findings highlight the potent ocular hypotensive effects of P2Y6 receptor agonists, with 5-OMe-UDP derivatives showing a greater reduction in IOP compared to some commonly used glaucoma medications in rabbit models.[7]

Neuroprotective Potential: A Promising Avenue for Future Research

Beyond its IOP-lowering effects, the activation of P2Y6 receptors may also confer direct neuroprotective benefits to retinal ganglion cells. In glaucoma, RGC death is the ultimate cause of vision loss, and therapies that can both lower IOP and protect RGCs are highly desirable.[2][10][20][21]

The proposed mechanisms for the neuroprotective effects of P2Y6 receptor activation include:

-

Modulation of Microglial Activity: P2Y6 receptors are expressed on microglia, the resident immune cells of the central nervous system, including the retina.[15][16] Activation of these receptors can influence microglial phagocytosis and the release of inflammatory mediators, potentially creating a more favorable environment for RGC survival.[22][23][24]

-

Trophic Factor Release: P2Y6 receptor stimulation may trigger the release of neurotrophic factors from other retinal cells, such as Müller glia, which can support RGC health and resilience.[25]

Further research is warranted to fully elucidate the neuroprotective capacity of 5-OMe-UDP in glaucoma. Future studies should focus on long-term experiments in chronic glaucoma models, employing detailed histological and functional assessments of the retina and optic nerve.

Safety and Toxicological Considerations

A comprehensive evaluation of the safety and toxicological profile of 5-OMe-UDP is a critical step in its development as a potential therapeutic agent.[26] While specific toxicology data for 5-OMe-UDP is not yet widely available in the public domain, standard preclinical safety studies would be required for regulatory approval. These studies typically include:

-

Ocular Irritation Studies: To assess the potential for 5-OMe-UDP to cause irritation or damage to the ocular surface upon topical administration.

-

Systemic Toxicity Studies: To evaluate potential adverse effects in other organs following systemic absorption of the drug.

-

Genotoxicity and Carcinogenicity Studies: To assess the potential for the compound to cause genetic mutations or cancer.[9]

The development of any new therapeutic agent must prioritize patient safety, and a thorough toxicological assessment of 5-OMe-UDP will be essential for its translation to the clinic.

Conclusion and Future Directions

5-OMe-UDP and other potent P2Y6 receptor agonists represent a promising and novel therapeutic strategy for the management of glaucoma. Their ability to significantly lower IOP by targeting the trabecular outflow pathway, a key site of pathology in glaucoma, makes them an attractive area for further research and development. The potential for direct neuroprotective effects on retinal ganglion cells adds another layer of therapeutic promise.

Future research in this field should focus on:

-

Optimizing Drug Delivery: Developing formulations that enhance the ocular bioavailability of 5-OMe-UDP and prolong its duration of action.

-

Elucidating Downstream Signaling: Further dissecting the intricate signaling pathways downstream of P2Y6 receptor activation in the trabecular meshwork to identify additional therapeutic targets.

-

Conducting Rigorous Preclinical Safety Studies: Establishing a comprehensive safety profile for 5-OMe-UDP to support its advancement into clinical trials.

-

Investigating Neuroprotective Mechanisms: Conducting in-depth studies to confirm and characterize the neuroprotective effects of 5-OMe-UDP on retinal ganglion cells in chronic glaucoma models.

The continued exploration of 5-OMe-UDP and the broader field of purinergic signaling in the eye holds the potential to deliver a new class of effective and safe treatments for glaucoma, ultimately preserving the sight of millions worldwide.

References

- El-Kashef, N., et al. (2019). A promising drug candidate for the treatment of glaucoma based on a P2Y6-receptor agonist. Journal of Medicinal Chemistry, 62(21), 9637-9648.

- Koizumi, S., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis.

- Inoue, K., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors.

- Shinozaki, Y., et al. (2017).

- Neher, J. J., et al. (2014). Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo. Glia, 62(8), 1235-1245.

- Bader, M. F., et al. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. Cells, 9(7), 1629.

- Gange, S. J., et al. (2008). Oculohypotensive effects of Foeniculum vulgare in experimental models of glaucoma. Indian Journal of Physiology and Pharmacology, 52(1), 77-83.

- Shinozaki, Y., et al. (2017). Purinergic dysregulation causes hypertensive glaucoma-like optic neuropathy. Investigative Ophthalmology & Visual Science, 58(8), 2550-2550.

- Jacobson, K. A., et al. (2015). Ocular Purine Receptors as Drug Targets in the Eye. Journal of Ocular Pharmacology and Therapeutics, 31(7), 379-389.

- Rao, P. V., et al. (2017). Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research. Experimental Eye Research, 158, 23-32.

- Neher, J. J., & Brown, G. C. (2011). The role of microglia in neuronal death and phagocytosis. Journal of Neuroimmune Pharmacology, 6(3), 327-334.

- El-Kashef, N., et al. (2019). A promising drug candidate for the treatment of glaucoma based on a P2Y6-receptor agonist.

- Russo, R., et al. (2022). Pharmacological Versus Non-Pharmacological and Ancillary Mechanisms in Eye Drops Used in the Treatment of Glaucoma. Frontiers in Pharmacology, 13, 864585.

- Ding, Q. J., et al. (2014). Induction of trabecular meshwork cells from induced pluripotent stem cells. Investigative Ophthalmology & Visual Science, 55(11), 7065-7072.

- Liu, Y., et al. (2021). Quantification of Retinal Ganglion Cell Morphology in Human Glaucomatous Eyes. Investigative Ophthalmology & Visual Science, 62(3), 29.

- Smedowski, A., et al. (2018).

- Almasieh, M., et al. (2021). Cell-Based Neuroprotection of Retinal Ganglion Cells in Animal Models of Optic Neuropathies. International Journal of Molecular Sciences, 22(16), 8888.

- Shinozaki, Y., et al. (2017).

- St-Onge, S., et al. (2020). The P2Y6 receptor signals through Gαq/Ca2+/PKCα and Gα13/ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. Journal of Cellular Physiology, 235(11), 8477-8490.

- Eaton, D. L. (2006). Toxicology in the drug discovery and development process. Current Protocols in Toxicology, Chapter 1, Unit 1.1.

- Li, G., et al. (2021). TGFβ2 regulates human trabecular meshwork cell contractility via ERK and ROCK pathways with distinct signaling crosstalk depend. bioRxiv.

- Aihara, M., et al. (2011). Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion. Investigative Ophthalmology & Visual Science, 52(2), 764-771.

- Kuchtey, R. W., & Kuchtey, J. (2020). Glaucoma.

- Sharma, P., et al. (2020). Neuroprotection for Retinal Ganglion Cells.

- Martin, K. R. (2017). Protecting retinal ganglion cells. Eye, 31(2), 205-213.

- Sivak, J. M. (2013). The aging eye: common degenerative mechanisms and shared molecular pathways. Investigative Ophthalmology & Visual Science, 54(1), 8-13.

- EMMA International. (2024). The Importance of Toxicology Studies in FDA Approval Processes.

- Burnstock, G. (2016). Purinergic signalling: from discovery to current developments. Experimental Physiology, 101(12), 1437-1453.

- Pattabiraman, P. P., & Rao, P. V. (2012). Regulation of Plasticity and Fibrogenic Activity of Trabecular Meshwork Cells by Rho GTPase Signaling. Experimental Eye Research, 95(1), 81-91.

- Guedes, R. A., et al. (2011). Aqueous Humor Dynamics: A Review. Ocular Surface, 9(4), 213-228.

- Goel, M., et al. (2010). Aqueous Humor Dynamics: A Review. International Journal of Ophthalmology, 3(1), 67-74.

- WuXi AppTec. (2024). 6 Types of Toxicology Studies for IND & NDA Programs. WuXi AppTec Content.

- Vecino, E., et al. (2018). The Role of Endogenous Neuroprotective Mechanisms in the Prevention of Retinal Ganglion Cells Degeneration. Frontiers in Neuroscience, 12, 56.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotection for Retinal Ganglion Cells [xiahepublishing.com]

- 3. Protecting retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Anatomy of the Outflow Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. jordilabs.com [jordilabs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]